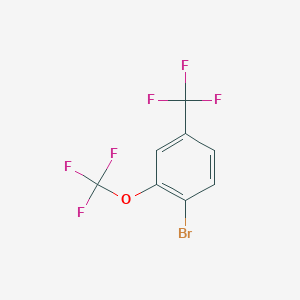

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene

Description

Nomenclature and Chemical Identity

This compound represents a trisubstituted benzene derivative characterized by its molecular formula C₈H₃BrF₆O and molecular weight of approximately 309 g/mol. The compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions, with the benzene ring serving as the parent structure and substituents numbered according to their relative positions. The systematic name accurately reflects the positions of the three key functional groups: a bromine atom at position 1, a trifluoromethoxy group (-OCF₃) at position 2, and a trifluoromethyl group (-CF₃) at position 4.

The structural identity of this compound places it within the broader family of polyfluorinated aromatic compounds, which have gained significant attention due to their unique electronic properties and synthetic utility. Related compounds in this family include 4-Bromo-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene, which differs only in the substitution pattern, demonstrating a molecular weight of 309.01 g/mol and featuring similar electronic characteristics. The presence of six fluorine atoms distributed across two different functional groups creates a highly electronegative molecular environment that significantly influences the compound's chemical behavior and physical properties.

The compound's Chemical Abstracts Service registry number and other database identifiers facilitate its recognition in chemical literature and commercial sources. The systematic nomenclature system ensures unambiguous identification, particularly important given the existence of multiple isomeric forms with different substitution patterns. The specific arrangement of substituents in this compound creates a unique electronic distribution that distinguishes it from its positional isomers and contributes to its distinct chemical properties.

Historical Context and Discovery

The development of highly fluorinated aromatic compounds like this compound emerged from the broader historical evolution of organofluorine chemistry, which gained momentum in the mid-20th century. The discovery and development of trifluoromethylating reagents marked a crucial milestone in this field, with Yagupolskii and coworkers achieving the first successful electrophilic trifluoromethylation in 1984 using diaryl(trifluoromethyl)sulfonium salts. This pioneering work established the foundation for synthesizing complex fluorinated aromatic systems containing multiple trifluoromethyl-containing functional groups.

The evolution of trifluoromethoxy chemistry followed a parallel trajectory, with significant advances in the preparation of trifluoromethoxybenzene derivatives documented in patent literature and academic research. Industrial processes for preparing 4-substituted-1-(trifluoromethoxy)benzene compounds have been developed, involving multi-step synthetic sequences that begin with anisole chlorination and proceed through fluorination with anhydrous hydrogen fluoride. These synthetic developments provided the methodological framework necessary for accessing compounds like this compound through systematic functional group manipulation.

The historical progression of fluorinated aromatic chemistry has been driven by the recognition of unique properties imparted by fluorine-containing substituents. The development of shelf-stable electrophilic trifluoromethylating reagents, particularly the chalcogenium salts developed by Umemoto and coworkers, revolutionized the field by enabling efficient trifluoromethylation of diverse nucleophiles. These advances in synthetic methodology created new opportunities for preparing complex polyfluorinated aromatic compounds with precisely controlled substitution patterns.

Overview of Research Significance in Fluorinated Aromatic Chemistry

Fluorinated aromatic compounds have emerged as crucial building blocks in modern synthetic chemistry, with applications spanning pharmaceutical development, materials science, and agrochemical research. The significance of compounds like this compound lies in their ability to serve as versatile synthetic intermediates for constructing more complex molecular architectures. The presence of a bromine atom provides a convenient handle for cross-coupling reactions, while the trifluoromethoxy and trifluoromethyl groups impart unique electronic properties that can modulate biological activity and physical characteristics.

Recent research in pinpoint-fluorinated polycyclic aromatic hydrocarbons has demonstrated the profound impact of fluorine substitution on molecular properties. Studies have shown that the introduction of fluorine atoms into polycyclic aromatic hydrocarbon molecules increases their solubility in organic solvents, with fluorinated derivatives exhibiting significantly enhanced solubility compared to their non-fluorinated counterparts. This property enhancement extends to semiconductor applications, where fluorinated compounds have demonstrated p-type semiconducting behavior with measurable charge carrier mobility.

The research significance of highly fluorinated aromatic compounds extends to their role in developing new synthetic methodologies. The unique reactivity patterns exhibited by polyfluorinated systems enable novel cyclization reactions and ring construction strategies that are not accessible with conventional aromatic substrates. The electron-withdrawing nature of multiple fluorinated substituents creates distinctive reaction pathways, particularly in electrophilic aromatic substitution and metal-catalyzed coupling reactions.

The field of fluorinated aromatic chemistry continues to evolve with advances in synthetic methodology and applications. Recent developments in Friedel-Crafts cyclization of fluoroalkenes have opened new routes to pinpoint-fluorinated aromatic systems, demonstrating the ongoing innovation in this research area. These methodological advances provide enhanced access to complex fluorinated molecules and expand the scope of available synthetic targets, including compounds like this compound.

Scope and Objectives of the Review

This comprehensive review aims to provide a detailed examination of this compound within the broader context of fluorinated aromatic chemistry. The primary objective is to consolidate available knowledge regarding this specific compound while drawing insights from related structures and synthetic methodologies. The review encompasses structural characterization, synthetic approaches, chemical reactivity, and potential applications, providing a foundation for future research and development efforts.

The scope of this review extends beyond the target compound to include systematic analysis of structurally related molecules that provide insight into the properties and behavior of polyfluorinated aromatic systems. Comparative analysis with compounds such as 4-Bromo-1-(trifluoromethoxy)-2-(trifluoromethyl)benzene and other positional isomers illuminates the influence of substitution patterns on molecular properties and reactivity. This comparative approach enables extrapolation of known properties to predict the behavior of the target compound.

The review addresses the synthetic accessibility of this compound through analysis of established methodologies for preparing related compounds. Industrial processes for trifluoromethoxybenzene synthesis, including chlorination-fluorination sequences and nitration-reduction strategies, provide relevant synthetic precedents. The examination of these methodologies offers insights into potential synthetic routes and identifies key challenges in accessing the target compound.

Properties

IUPAC Name |

1-bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3BrF6O/c9-5-2-1-4(7(10,11)12)3-6(5)16-8(13,14)15/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSGLMJEVICJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)OC(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3BrF6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of Trifluoromethoxy-Substituted Aromatics

A common strategy involves starting with a suitable trifluoromethoxy-substituted aromatic compound, such as trifluoromethoxybenzene derivatives, and performing electrophilic bromination. For example, a patent discloses a process where m-chlorobenzotrifluoride undergoes nitration, ammoniation, bromination, and deamination to yield 4-bromo-2-nitrobenzotrifluoride , which can be further transformed into the target compound (see).

- Bromination is typically conducted using elemental bromine or N-bromosuccinimide (NBS) in the presence of catalysts like iron or copper salts.

- The reaction conditions are optimized to favor monobromination at the desired position, often at the para or ortho position relative to the trifluoromethoxy group.

Electrophilic Aromatic Substitution with Bromine

| Step | Reagents & Conditions | Notes |

|---|---|---|

| Bromination of trifluoromethoxybenzene derivatives | Bromine (Br2), catalysts (Fe, Cu), solvent (acetic acid, chloroform) | Selectivity influenced by the electronic effects of the trifluoromethoxy group, which activates the ortho and para positions |

| Bromination of trifluoromethoxy-activated aromatics | NBS or Br2 under controlled temperature (0-25°C) | Ensures mono-bromination and minimizes polybromination |

Research findings indicate that the trifluoromethoxy group strongly activates the aromatic ring, directing electrophilic substitution to ortho and para positions, which is exploited to selectively introduce bromine at the desired site.

Use of Auxiliary Substituents for Regioselectivity

In some cases, auxiliary groups are temporarily introduced to enhance regioselectivity. For example, amino or hydroxyl groups can be used as directing groups, which are later removed or transformed. The patent describes a process where bromination occurs on trifluoromethoxyaniline derivatives, followed by deamination to yield the desired brominated trifluoromethoxybenzene.

Note: The auxiliary groups must be carefully selected to avoid over-activation or undesired substitution, which could lead to polybrominated byproducts.

Deamination and Functional Group Transformations

After bromination, deamination or other functional group modifications are performed to obtain the target compound. For example, deamination of amino groups is achieved using nitrous acid derivatives, such as sodium nitrite, in polar aprotic solvents, leading to the removal of amino groups and formation of the desired aromatic compounds.

- Deamination reactions are optimized to occur at moderate temperatures (50–80°C) to prevent ring degradation.

- The process yields high purity products with minimal byproducts.

a. Direct Trifluoromethoxy Group Introduction:

Some methods involve the direct substitution of a trifluoromethoxy group onto an aromatic ring bearing a suitable leaving group, followed by bromination. This approach is advantageous for avoiding multiple steps but requires specialized reagents and conditions.

Recent advances include palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to assemble the aromatic core with the trifluoromethyl and bromine substituents selectively. These methods offer high regioselectivity and functional group tolerance.

Summary of Key Data

Research Findings and Industrial Considerations

- Selectivity: The trifluoromethoxy group’s electron-withdrawing nature influences regioselectivity, favoring substitution at ortho and para positions.

- Yield Optimization: Use of catalysts and controlled reaction conditions enhances yields, often exceeding 80%.

- Environmental Impact: Methods avoiding harsh acids or low-temperature diazotization are preferred for greener synthesis.

- Scalability: Patents indicate that processes involving bromination of trifluoromethoxybenzenes are scalable for industrial production, with yields above 60%.

Chemical Reactions Analysis

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different products.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules for pharmaceutical research.

Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The trifluoromethoxy and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various targets, leading to its desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The positions of substituents significantly influence reactivity and steric hindrance. Key analogs include:

However, the combined electron-withdrawing effects of -OCF₃ and -CF₃ groups compensate by increasing electrophilicity.

Substituent Type and Functional Group Impact

Replacing -OCF₃ or -CF₃ with other groups alters electronic and steric properties:

Key Insight : Trifluoromethoxy and trifluoromethyl groups in the target compound provide a balance between electron withdrawal and steric bulk, making it versatile in medicinal chemistry for stability and lipophilicity enhancement .

Reactivity in Pd-Catalyzed Coupling Reactions

The target compound’s performance in cross-coupling reactions can be contrasted with analogs:

Key Insight : The trifluoromethyl group at position 4 in the target compound may slightly reduce yields compared to simpler analogs due to increased steric bulk, but its electronic effects maintain competitive reactivity.

Biological Activity

1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene, with the CAS number 1417566-67-6, is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique trifluoromethoxy and trifluoromethyl groups contribute to its chemical stability and lipophilicity, making it a candidate for various applications in medicinal chemistry and agrochemicals.

- Molecular Formula : C₇H₃BrF₄O

- Molecular Weight : 259.00 g/mol

- Physical State : Solid at room temperature

- Boiling Point : Not specified

Biological Activity Overview

This compound has been investigated for various biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties. The presence of multiple fluorine atoms enhances its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of fluorinated aromatic compounds. For instance, compounds similar to this compound have shown effectiveness against a range of bacterial strains:

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.

Anti-inflammatory Properties

The compound's structural features may also contribute to its anti-inflammatory effects. In vitro assays have demonstrated that similar compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for conditions like rheumatoid arthritis and other inflammatory diseases.

Case Studies

- Study on Antibacterial Activity : A recent study examined the antibacterial efficacy of various fluorinated compounds, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant antibacterial activity, particularly against resistant strains of Staphylococcus aureus.

- Assessment of Anti-inflammatory Effects : In a controlled experiment, the compound was tested in an animal model of acute inflammation. The results showed a reduction in paw edema, indicating its potential as an anti-inflammatory agent.

Structure-Activity Relationship (SAR)

The presence of trifluoromethoxy and trifluoromethyl groups is believed to enhance the lipophilicity and bioavailability of the compound. Studies suggest that modifications in these substituents can significantly affect biological activity:

| Substituent Modification | Effect on Activity |

|---|---|

| Replacement of trifluoromethyl with methyl | Decreased antibacterial activity |

| Addition of hydroxyl group | Increased anti-inflammatory activity |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-2-(trifluoromethoxy)-4-(trifluoromethyl)benzene, and how can purity be optimized?

- Methodology : The compound can be synthesized via electrophilic aromatic bromination of a pre-functionalized benzene derivative. For example, bromination of 2-(trifluoromethoxy)-4-(trifluoromethyl)benzene using a brominating agent like (N-bromosuccinimide) under controlled conditions (e.g., catalysis in ) . Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization. Purity optimization requires careful monitoring of reaction stoichiometry and temperature to minimize side products like di-brominated analogs .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodology :

- NMR Spectroscopy : , , and NMR to confirm substituent positions and electronic environments. The trifluoromethoxy () and trifluoromethyl (

groups exhibit distinct signals . - Mass Spectrometry : High-resolution ESI-MS or EI-MS to verify molecular weight (, expected ) .

- Elemental Analysis : To validate Br and F content.

Q. What are the critical safety considerations when handling this compound?

- Safety Protocols :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritancy (H315-H319) .

- Ventilation : Work in a fume hood to prevent inhalation of volatile brominated byproducts.

- Storage : Store in airtight containers at room temperature, away from ignition sources (P210) .

Advanced Research Questions

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) be optimized using this compound as a substrate?

- Methodology :

- Catalyst Selection : Use Pd(PPh) or PdCl(dppf) with a base like in a toluene/water mixture.

- Temperature Control : Reactions typically proceed at 80–100°C under inert atmosphere.

- Substrate Compatibility : The electron-withdrawing and groups may slow coupling kinetics; increasing catalyst loading (2–5 mol%) or using microwave-assisted synthesis can improve yields .

Q. How should researchers address contradictions in reported spectroscopic data (e.g., NMR shifts)?

- Resolution Strategy :

- Solvent Effects : Compare shifts in deuterated solvents (e.g., CDCl vs. DMSO-d).

- Referencing Standards : Use internal standards (e.g., CFCl for ) to calibrate instruments.

- Computational Validation : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts and reconcile experimental discrepancies .

Q. What environmental regulations apply to the disposal of this compound?

- Regulatory Compliance :

- Waste Classification : Classify as hazardous (H400-H402) due to bromine content. Follow EPA guidelines under the Clean Water Act for halogenated aromatic compounds .

- Neutralization : Treat with a sodium bicarbonate solution to hydrolyze reactive groups before disposal.

- Documentation : Maintain records per Cal/OSHA and DOT HAZMAT standards for traceability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.